

N-Cyclohexylpropanamide CAS number 1126-56-3 properties

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Compound of Interest

Compound Name: **N-Cyclohexylpropanamide**

Cat. No.: **B072063**

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An In-depth Technical Guide on **N-Cyclohexylpropanamide** (CAS: 1126-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Cyclohexylpropanamide**, covering its physicochemical properties, synthesis, analytical methods, and potential biological relevance. While specific biological activity data for this compound is limited in public literature, this document outlines established protocols and discusses the activity of structurally related molecules to guide future research and development efforts.

Core Chemical Properties

N-Cyclohexylpropanamide is a simple amide featuring a cyclohexyl group attached to the nitrogen of a propanamide moiety. Its fundamental properties are summarized below.

Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Cyclohexylpropanamide**. Most available data are computationally derived, indicating a lack of extensive experimental characterization in published literature.

Property	Value	Source
CAS Number	1126-56-3	[1]
Molecular Formula	C ₉ H ₁₇ NO	[1]
Molecular Weight	155.24 g/mol	[1]
IUPAC Name	N-cyclohexylpropanamide	[1]
Appearance	Solid (at standard conditions)	[2]
XLogP3-AA (logP)	1.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	29.1 Å ²	[1]
Exact Mass	155.131014166 Da	[1]
Boiling Point	No data available	[2]
Melting Point	No data available	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **N-Cyclohexylpropanamide**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propanamide moiety (a triplet and a quartet) and complex multiplets for the cyclohexyl ring protons. The N-H proton will appear as a broad signal.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 170-180 ppm), the two carbons of the propanoyl group, and the unique carbons of the cyclohexyl ring.[\[1\]](#)

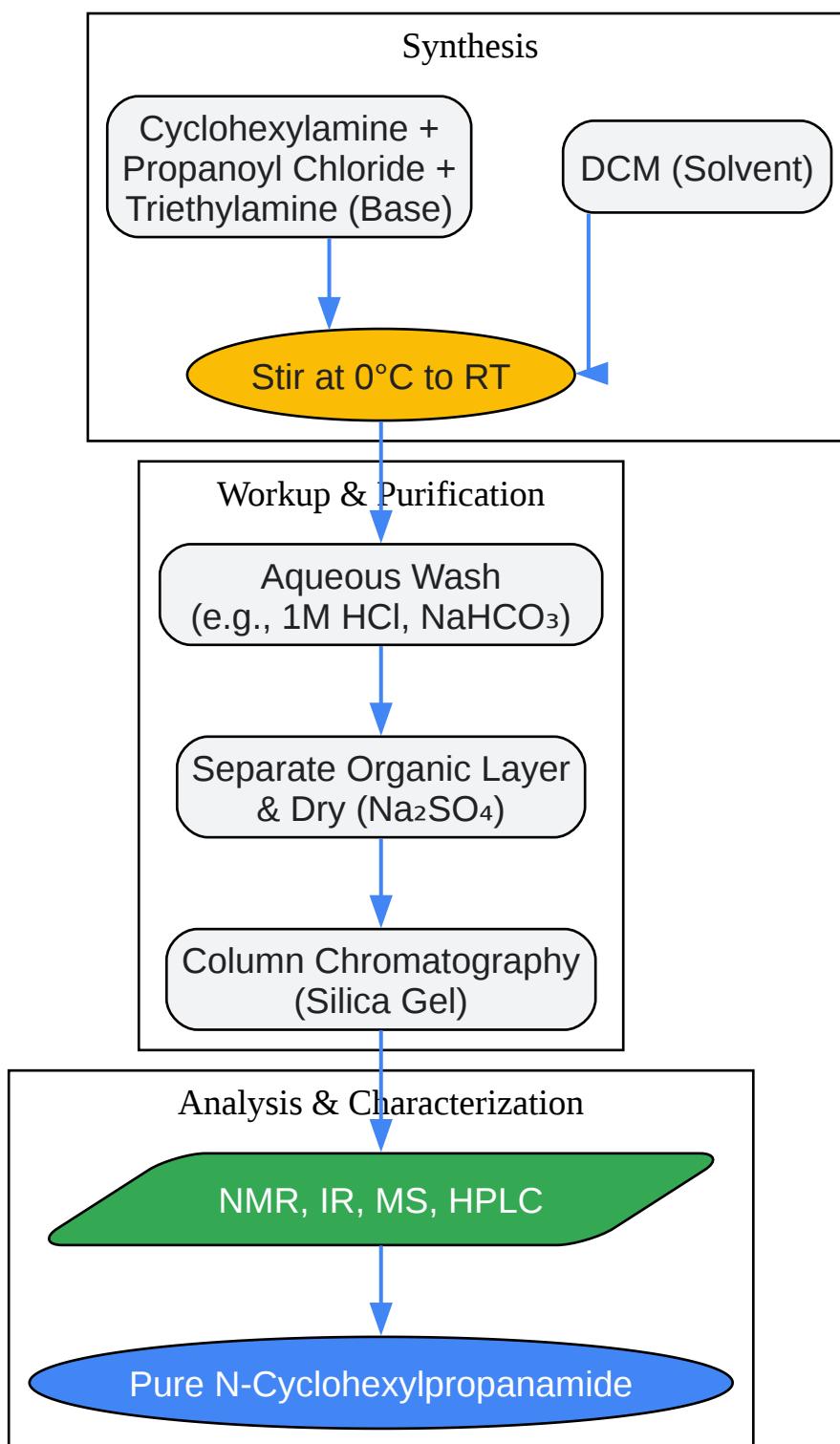
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm^{-1}) and an N-H stretching band near 3300 cm^{-1} .^{[1][3]}
- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.^[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **N-Cyclohexylpropanamide** is sparse, a standard and reliable method involves the acylation of cyclohexylamine with a propanoyl derivative.

Proposed Synthesis Workflow

The logical flow for the synthesis, purification, and analysis of **N-Cyclohexylpropanamide** is outlined below. This process involves a standard nucleophilic acyl substitution reaction followed by purification and characterization steps.



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Caption: Workflow for the synthesis and characterization of **N-Cyclohexylpropanamide**.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of **N-Cyclohexylpropanamide** via the reaction of cyclohexylamine with propanoyl chloride.

- **Reaction Setup:** To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath with magnetic stirring.
- **Addition of Base:** Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the HCl byproduct.
- **Addition of Acylating Agent:** Dissolve propanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- **Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (cyclohexylamine) is consumed.
- **Workup:** Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the organic layer. Sequentially wash the organic layer with saturated sodium bicarbonate (NaHCO_3) solution and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent like ethyl acetate/hexanes.

Analytical Methodologies

To ensure the identity, purity, and quantity of **N-Cyclohexylpropanamide**, especially in a drug development context, robust analytical methods are required.

Protocol for Purity and Identity Confirmation

- High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., using a C18 column) to determine the purity of the synthesized compound. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is a common starting point.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and sensitive quantification, LC-MS is the preferred method.[4][5]
 - Sample Preparation: Dissolve a known quantity of the compound in a suitable diluent (e.g., 1% formic acid in water).[6]
 - Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation.[7]
 - Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[6][8] Monitor for the specific mass-to-charge ratio (m/z) of the protonated parent molecule $[M+H]^+$ and its characteristic fragment ions.

Biological Activity and Potential Applications

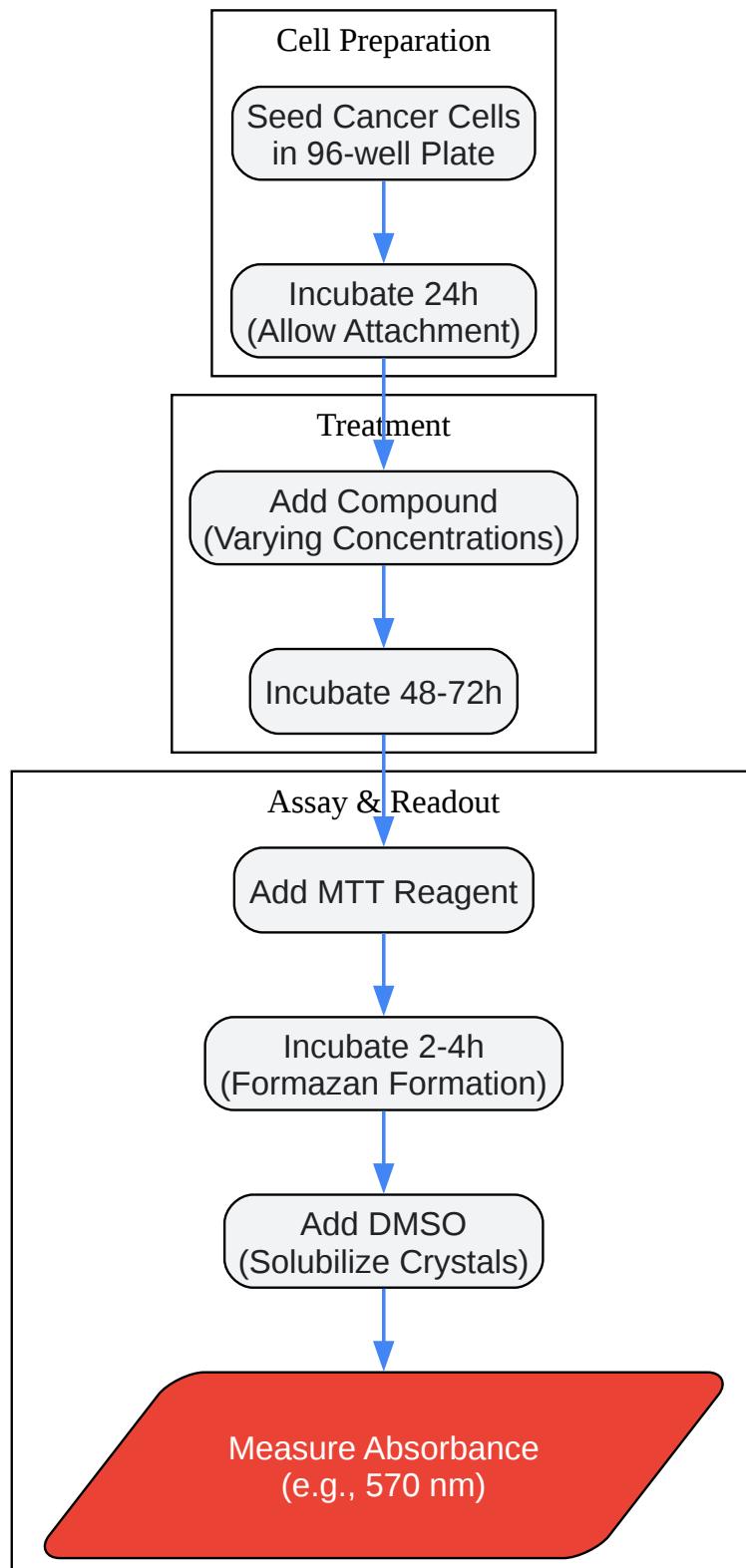
There is no direct evidence in the reviewed literature for the biological activity of **N-Cyclohexylpropanamide** itself. However, the **N-cyclohexylpropanamide** substructure has been incorporated into more complex molecules that exhibit significant biological effects, suggesting it can serve as a valuable scaffold in medicinal chemistry.

Activity of Structurally Related Compounds

A study on novel quinoxaline derivatives reported the synthesis and evaluation of 3-(3-Benzylxyquinoxalin-2-yl)-**N-cyclohexylpropanamide**, a molecule containing the **N-cyclohexylpropanamide** moiety.[9] This compound was assessed for its antiproliferative effects against a panel of human cancer cell lines and showed inhibitory activity, particularly against the MCF-7 (breast cancer) and Hela (cervical cancer) cell lines.[9] While this activity cannot be directly attributed to the **N-cyclohexylpropanamide** fragment alone, it demonstrates that this scaffold is compatible with and can be part of a pharmacologically active molecule.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a representative protocol for assessing the cytotoxic (anti-cancer) potential of a compound, adapted from methodologies used for similar molecules.[9]



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Caption: Experimental workflow for the MTT cell viability assay.

- Cell Culture: Maintain human cancer cell lines (e.g., MCF-7) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[\[10\]](#)
- Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[\[10\]](#)
- Compound Treatment: Prepare serial dilutions of **N-Cyclohexylpropanamide** in the culture medium. Remove the old medium from the plates and add the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
- Incubation: Incubate the treated plates for 48 to 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
- Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

N-Cyclohexylpropanamide (CAS 1126-56-3) is a simple amide for which extensive experimental and biological data are not readily available. However, its synthesis is

straightforward using established organic chemistry principles. The analytical protocols outlined here provide a robust framework for its characterization and quality control. While the compound itself has no reported biological activity, its presence in pharmacologically active molecules suggests its potential utility as a scaffold or building block in drug discovery and development programs. The provided protocols offer a starting point for researchers interested in exploring this chemical space further.

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